molecular formula C11H13NO3 B2976968 2H-1,4-Benzoxazine-6-carboxylic acid, 3,4-dihydro-3-methyl-, methyl ester CAS No. 1031667-63-6

2H-1,4-Benzoxazine-6-carboxylic acid, 3,4-dihydro-3-methyl-, methyl ester

Cat. No.: B2976968
CAS No.: 1031667-63-6
M. Wt: 207.229
InChI Key: SXCSEBGBTXPJHU-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazine-6-carboxylic acid, 3,4-dihydro-3-methyl-, methyl ester is a chemical compound with the molecular formula C11H13NO3

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid with methanol in the presence of a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of reactors and controlled environments to ensure purity and yield. The process may involve multiple steps, including purification and crystallization, to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of various substituted benzoxazines and related derivatives.

Scientific Research Applications

The compound has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity and interactions with biological targets.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which the compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

  • 3-hydroxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

  • 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

  • Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Uniqueness: 2H-1,4-Benzoxazine-6-carboxylic acid, 3,4-dihydro-3-methyl-, methyl ester is unique due to its specific structural features and potential applications in various fields. Its methyl ester group and 3-methyl substitution make it distinct from other benzoxazine derivatives.

Properties

IUPAC Name

methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7-6-15-10-4-3-8(11(13)14-2)5-9(10)12-7/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCSEBGBTXPJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C(N1)C=C(C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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